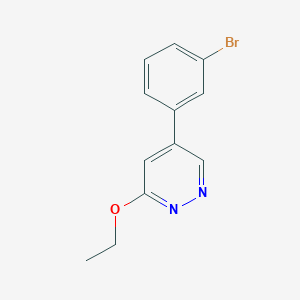

5-(3-bromophenyl)-3-ethoxyPyridazine

Beschreibung

5-(3-Bromophenyl)-3-ethoxyPyridazine is a heterocyclic compound featuring a pyridazine core substituted with a 3-bromophenyl group at position 5 and an ethoxy group at position 2. The bromine atom on the phenyl ring enhances electrophilic reactivity, while the ethoxy group contributes to solubility and steric effects.

Eigenschaften

Molekularformel |

C12H11BrN2O |

|---|---|

Molekulargewicht |

279.13 g/mol |

IUPAC-Name |

5-(3-bromophenyl)-3-ethoxypyridazine |

InChI |

InChI=1S/C12H11BrN2O/c1-2-16-12-7-10(8-14-15-12)9-4-3-5-11(13)6-9/h3-8H,2H2,1H3 |

InChI-Schlüssel |

XNNXOBKNOQSNCB-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=NN=CC(=C1)C2=CC(=CC=C2)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-3-ethoxyPyridazine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-bromophenylhydrazine and ethyl acetoacetate.

Cyclization Reaction: These starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as acetic acid, to form the pyridazine ring.

Ethoxy Substitution: The ethoxy group is introduced through an etherification reaction using ethanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of 5-(3-bromophenyl)-3-ethoxyPyridazine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Bromophenyl)-3-ethoxyPyridazine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include substituted pyridazines, oxidized or reduced derivatives, and biaryl compounds.

Wissenschaftliche Forschungsanwendungen

5-(3-Bromophenyl)-3-ethoxyPyridazine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.

Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.

Wirkmechanismus

The mechanism of action of 5-(3-bromophenyl)-3-ethoxyPyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the ethoxy group may enhance solubility and bioavailability. The compound can inhibit enzyme activity or disrupt protein-protein interactions, leading to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Pyridazine Core

5-(3-Bromophenyl)-3-chloroPyridazine (CAS 27794-00-9)

- Structure : Differs by substitution of ethoxy (-OCH₂CH₃) with chloro (-Cl) at position 3.

- Molecular Formula : C₁₀H₆BrClN₂ vs. C₁₂H₁₁BrN₂O (target compound).

- Solubility: Ethoxy improves solubility in organic solvents, whereas chloro may enhance crystallinity.

3-Bromo-5-(3-methoxyphenyl)pyridine

- Structure : Replaces pyridazine with pyridine and substitutes methoxy (-OCH₃) for ethoxy.

- Core Heterocycle: Pyridine vs. pyridazine alters nitrogen positioning, affecting hydrogen bonding and aromatic interactions .

Substituent Position and Halogen Effects

5-(4-Bromophenyl)-7-trifluoromethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Ethyl Ester

- Structure : Bromophenyl at para position (vs. meta in target compound) on a pyrazolo-pyrimidine core.

- Key Findings :

(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one (C3 in )

Core Heterocycle Modifications

[5-(3-Bromophenyl)-2-furyl]-methylene-hydrazide ()

- Structure : Furyl-hydrazide core vs. pyridazine.

- Biological Activity : Acts as a selective FPR2 agonist, inducing TNFα production. The 3-bromophenyl group is critical for receptor binding, suggesting that even with different cores, this substituent drives activity .

3-[5-[(3-Bromobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine ()

Data Tables

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.